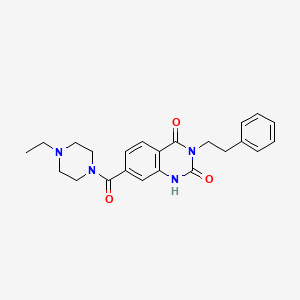
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. AG1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. This compound binds to the inactive form of EGFR, locking it in a conformation that prevents the receptor from undergoing the conformational changes required for activation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. This compound is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research involving 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One area of interest is the development of new EGFR inhibitors based on the structure of this compound. Another area of interest is the study of EGFR signaling in different types of cancer and the development of personalized cancer therapies based on the specific molecular characteristics of individual tumors. Finally, this compound could be used in combination with other drugs to enhance their efficacy and reduce the development of drug resistance.
Méthodes De Synthèse
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 4-ethylpiperazine-1-carbonyl chloride with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to obtain the final product, this compound.
Applications De Recherche Scientifique
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been extensively used in scientific research to study the role of EGFR in various biological processes. EGFR is overexpressed or mutated in many types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of EGFR and downstream signaling pathways. This compound has also been used to study the role of EGFR in other diseases such as Alzheimer's disease, asthma, and diabetes.
Propriétés
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-25-12-14-26(15-13-25)21(28)18-8-9-19-20(16-18)24-23(30)27(22(19)29)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZAEPVILFNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

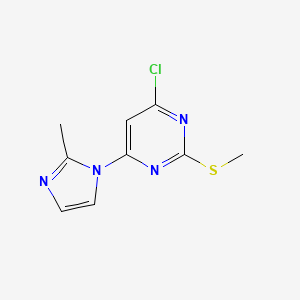
![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)

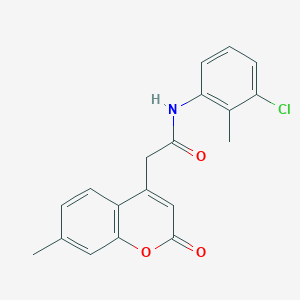
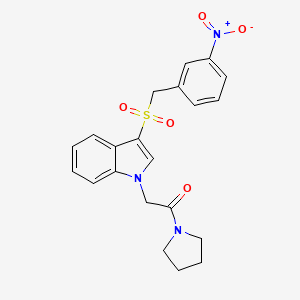
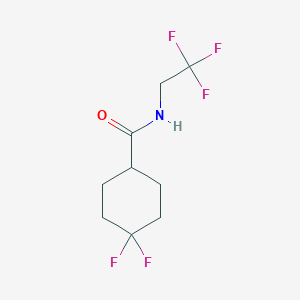
![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)

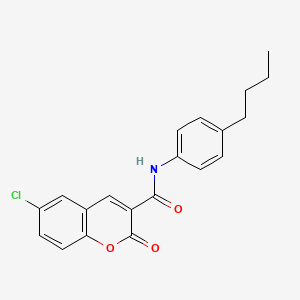
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)

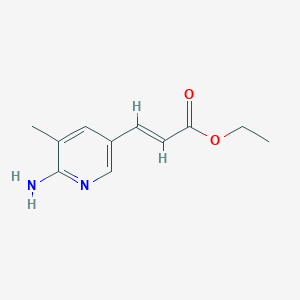
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)